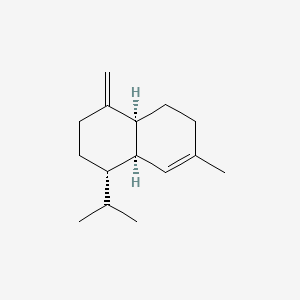
gamma-Muurolene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-muurolene is a sesquiterpene that is 1,2,3,4,4a,5,6,8a-octahydronaphthalene which is substituted at positions 1, 4 and 7 respetively by isopropyl, methylene and methyl groups (the 1S,4aS,8aR-diastereoisomer). It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.
Applications De Recherche Scientifique
Synthesis and Chemical Applications : Aziz-Ur-Rahman et al. (1988) studied the diastereoselective synthesis of β- and γ2-muurolene, showing a carbocationic pathway from mono- to sesquiterpenes. This work highlights the chemical synthesis process of gamma-Muurolene and its variants, indicating its potential application in various chemical syntheses (Aziz-Ur-Rahman et al., 1988).
Plant and Agricultural Science : Research by Wen Miao et al. (2020) showed that the biosynthesis of plant secondary metabolites like this compound is influenced by environmental factors such as UV light. This study provides insights into how UV exposure affects the production of this compound in grapes, with implications for agricultural practices and plant biology (Wen Miao et al., 2020).
Essential Oils and Aromatherapy : Li Ning (2008) analyzed the volatile components of Ambrosia artemisiifolia, identifying this compound as a significant component. This research indicates the importance of this compound in the composition of essential oils, which can be used in aromatherapy and other applications (Li Ning, 2008).
Pharmacology and Medicine : A study on Xylopia laevigata by J. Quintans et al. (2013) found that this compound is a major constituent of the plant's essential oil, which exhibited significant in vitro and in vivo anticancer potential. This suggests that this compound might have pharmacological applications, particularly in developing anticancer therapies (J. Quintans et al., 2013).
Microbial Growth Studies : In the context of food microbiology, D. Judet-Correia et al. (2010) developed a model for predicting the growth of microbes like Botrytis cinerea on grape berries, using the gamma-concept. This research can help in understanding how this compound, as a component of grape berries, might affect microbial growth (D. Judet-Correia et al., 2010).
Chemical Ecology and Environment : Research on Thymus pannonicus by F. Maggi et al. (2014) revealed a γ-muurolene/(E)-caryophyllene chemotype among others. This study demonstrates the role of this compound in chemical ecology and its environmental interactions (F. Maggi et al., 2014).
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1 |
Clé InChI |
WRHGORWNJGOVQY-ZNMIVQPWSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
SMILES canonique |
CC1=CC2C(CC1)C(=C)CCC2C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


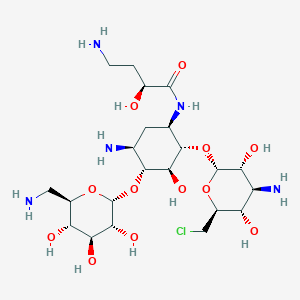
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)

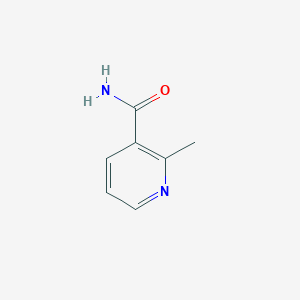


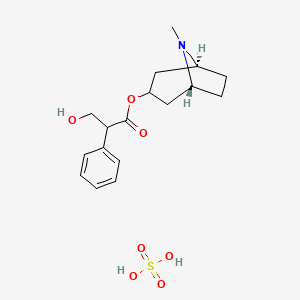
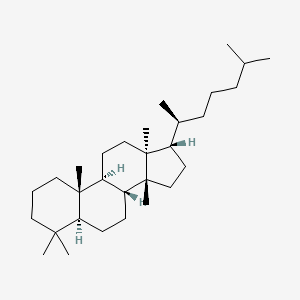
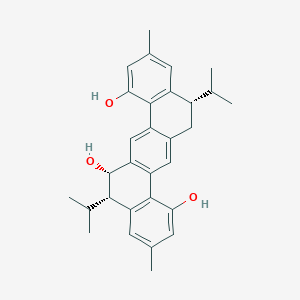
![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)


![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
